

Application Notes and Protocols for PPAR γ (81B8) Rabbit mAb #2443

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lu 2443

Cat. No.: B1675338

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A Note on "**Lu 2443**": The identifier "**Lu 2443**" is ambiguous. Publicly available scientific literature and databases do not describe a specific experimental compound or protocol under this name. However, "2443" corresponds to the catalog number for a widely used rabbit monoclonal antibody targeting Peroxisome Proliferator-Activated Receptor γ (PPAR γ) from Cell Signaling Technology (CST #2443). Given the request for a cell culture experimental protocol, these application notes are based on the properties and use of this specific antibody.

Introduction to PPAR γ (81B8) Rabbit mAb #2443

Peroxisome proliferator-activated receptor γ (PPAR γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.^{[1][2][3]} It is a key regulator of adipogenesis, lipid metabolism, insulin sensitivity, and inflammation.^{[1][2]} The PPAR γ (81B8) Rabbit mAb (#2443) is a recombinant monoclonal antibody that detects endogenous levels of total PPAR γ protein. This antibody is a valuable tool for researchers studying the physiological and pathological roles of PPAR γ in various cell culture models.

Key Applications

This antibody has been validated for a range of applications in cell culture experiments, including:

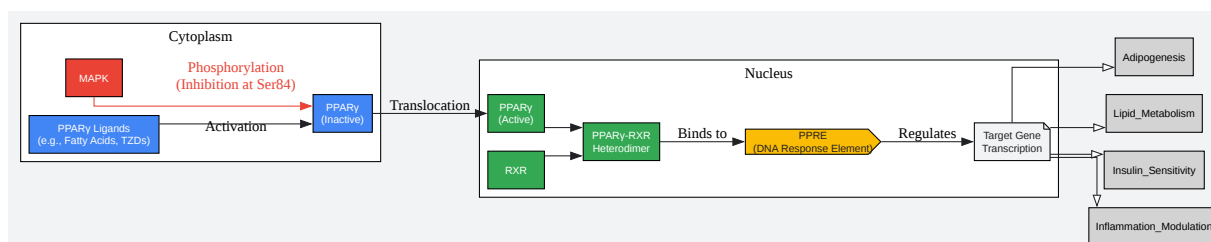
- Western Blotting (WB)
- Immunoprecipitation (IP)

- Immunofluorescence/Immunocytochemistry (IF-IC)
- Chromatin Immunoprecipitation (ChIP)
- ChIP-sequencing (ChIP-seq)

The antibody is reactive with human and mouse PPAR γ and is predicted to react with rat PPAR γ based on sequence homology.

PPAR γ Signaling Pathway

PPAR γ functions as a transcriptional activator by forming a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various cellular processes, including adipocyte differentiation, lipid metabolism, and glucose homeostasis. The transcriptional activity of PPAR γ can be inhibited by phosphorylation by Mitogen-Activated Protein Kinase (MAPK) at Serine 84.



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Figure 1: PPAR γ Signaling Pathway Diagram.

Quantitative Data Summary

The following table summarizes the recommended starting dilutions and conditions for the PPAR γ (81B8) Rabbit mAb #2443 in various applications. It is important to note that optimal dilutions may vary depending on the specific cell line, experimental conditions, and detection method used.

Application	Recommended Starting Dilution	Buffer/Reagent Notes
Western Blotting	1:1000	Incubate overnight at 4°C in 5% w/v BSA or nonfat dry milk in TBST.
Immunoprecipitation	1:50	Use 5 μ l of antibody per IP.
Immunofluorescence	1:100 - 1:200	---
Chromatin IP (ChIP)	1:100	Use 5 μ l of antibody and 10 μ g of chromatin ($\sim 4 \times 10^6$ cells) per IP.
ChIP-sequencing	1:100	Use 5 μ l of antibody and 10 μ g of chromatin ($\sim 4 \times 10^6$ cells) per IP.

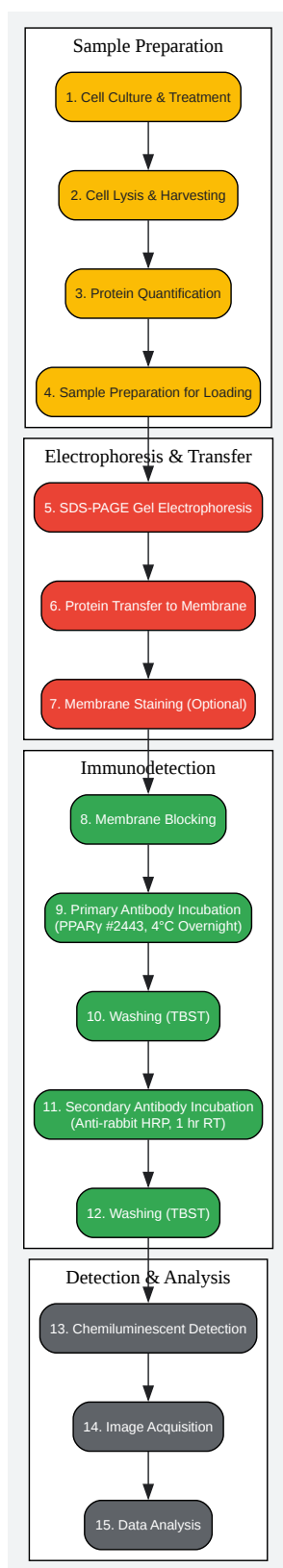
Experimental Protocols

Protocol 1: Western Blotting for PPAR γ Detection in Cultured Cells

This protocol provides a detailed methodology for detecting PPAR γ protein levels in cell lysates using the PPAR γ (81B8) Rabbit mAb #2443.

- Cell Lines: Adherent cells expressing PPAR γ (e.g., 3T3-L1 preadipocytes, macrophages).
- Antibodies:
 - Primary Antibody: PPAR γ (81B8) Rabbit mAb #2443
 - Secondary Antibody: Anti-rabbit IgG, HRP-linked Antibody

- Reagents:
 - Cell culture medium (e.g., DMEM) with supplements
 - Phosphate-Buffered Saline (PBS)
 - SDS Lysis Buffer (e.g., 1X SDS sample buffer)
 - Protein assay reagent (e.g., BCA assay)
 - SDS-PAGE gels
 - Transfer buffer
 - Nitrocellulose or PVDF membranes
 - Blocking buffer (5% nonfat dry milk or 5% BSA in TBST)
 - Tris-Buffered Saline with Tween® 20 (TBST)
 - Chemiluminescent HRP substrate



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Figure 2: Western Blotting Experimental Workflow.

- Cell Culture and Treatment:
 - Culture cells in appropriate medium to ~80-90% confluency.
 - If applicable, treat cells with experimental compounds (e.g., PPAR γ agonists or antagonists) for the desired duration.
- Cell Lysis:
 - Aspirate the culture medium and wash the cells once with ice-cold PBS.
 - Add 1X SDS sample buffer directly to the plate (e.g., 100 μ l for a well in a 6-well plate).
 - Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
- Sample Preparation:
 - Normalize the protein concentration for all samples with lysis buffer.
 - Heat the samples at 95-100°C for 5 minutes, then cool on ice.
 - Centrifuge for 5 minutes to pellet any debris.
- SDS-PAGE:
 - Load equal amounts of protein (e.g., 20 μ g) per lane onto an SDS-PAGE gel.
 - Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Protein Transfer:

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- Membrane Blocking:
 - Incubate the membrane in blocking buffer (5% nonfat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the PPAR γ (81B8) Rabbit mAb #2443 to 1:1000 in the recommended blocking buffer.
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
- Washing:
 - Wash the membrane three times for 5 minutes each with TBST.
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated anti-rabbit secondary antibody in blocking buffer (e.g., 1:2000).
 - Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
- Final Washes:
 - Repeat the washing step (Step 9).
- Detection:
 - Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's protocol.
 - Capture the chemiluminescent signal using an imaging system.
- Data Analysis:

- Analyze the band intensities to determine the relative expression levels of PPAR γ . Ensure to normalize to a loading control (e.g., β -actin or GAPDH). PPAR γ typically appears as bands at 53 and 57 kDa.

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References

- 1. PPAR gamma (81B8) Rabbit Monoclonal Antibody (#2443) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. PPAR gamma (81B8) Rabbit Monoclonal Antibody (#2443) Datasheet Without Images | Cell Signaling Technology [cellsignal.cn]
- 3. PPAR gamma (81B8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
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